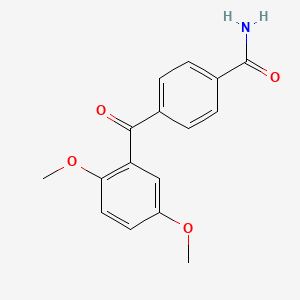

4-(2,5-dimethoxybenzoyl)benzamide

Description

4-(2,5-Dimethoxybenzoyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with 2,5-dimethoxy moieties and an amide linkage to a phenyl ring.

Properties

IUPAC Name |

4-(2,5-dimethoxybenzoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-12-7-8-14(21-2)13(9-12)15(18)10-3-5-11(6-4-10)16(17)19/h3-9H,1-2H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUWHQCLALNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)benzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding benzoyl derivative. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield the final benzamide product .

Industrial Production Methods

Industrial production of benzamides often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzamide to its corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced benzamides.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects are likely due to its interference with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Heterocyclic Additions : Benzofuran (), thiazole (), and tetrahydropyrimidin () rings introduce rigid frameworks that may improve binding to enzymes (e.g., kinases) or receptors via shape complementarity.

- Polar Substituents : Methoxy groups (common across all compounds) enhance solubility, while tert-butyl () and butoxy () chains may reduce aqueous solubility but improve hydrophobic binding pockets.

Inferred Pharmacological Implications

- Metabolic Stability : Fluorinated analogs () are likely more resistant to oxidative metabolism due to fluorine’s strong C-F bond.

- Target Engagement : Benzofuran-containing compounds () may exhibit enhanced affinity for serotonin or dopamine receptors due to structural resemblance to bioactive heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.